molecular formula C10H7NO2S B13185003 3-(Pyridin-3-yl)thiophene-2-carboxylic acid

3-(Pyridin-3-yl)thiophene-2-carboxylic acid

Cat. No.: B13185003
M. Wt: 205.23 g/mol
InChI Key: QZBQBCXOIOSOHN-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)thiophene-2-carboxylic acid is a heterocyclic compound that features both a pyridine ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)thiophene-2-carboxylic acid typically involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde. This reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The resulting intermediate is then subjected to further reactions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-3-yl)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the pyridine or thiophene rings.

Scientific Research Applications

3-(Pyridin-3-yl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyridin-3-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Pyridin-3-yl)sulfamoylthiophene-2-carboxylic acid
  • 4-(Pyridin-3-yl)-6-(thiophen-2-yl)pyrimidine-2-thiol
  • Thieno[3,2-b]thiophene-2-carboxylic acid derivatives

Uniqueness

3-(Pyridin-3-yl)thiophene-2-carboxylic acid is unique due to its specific combination of a pyridine ring and a thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with diverse biological and chemical activities .

Properties

Molecular Formula

C10H7NO2S

Molecular Weight

205.23 g/mol

IUPAC Name

3-pyridin-3-ylthiophene-2-carboxylic acid

InChI

InChI=1S/C10H7NO2S/c12-10(13)9-8(3-5-14-9)7-2-1-4-11-6-7/h1-6H,(H,12,13)

InChI Key

QZBQBCXOIOSOHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(SC=C2)C(=O)O

Origin of Product

United States

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